molecular formula C8H7IN2 B3219448 3-iodo-4-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1190318-68-3

3-iodo-4-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3219448
CAS No.: 1190318-68-3
M. Wt: 258.06 g/mol
InChI Key: HCOCUYLVISCOCV-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Biology and Material Sciences

Nitrogen-containing heterocycles are organic compounds featuring a ring structure composed of at least one nitrogen atom alongside carbon atoms. nih.govchemicalbook.com These structures are of paramount importance in both chemical biology and material sciences due to their diverse functionalities. nih.govnih.gov In medicinal chemistry, they are integral components of a vast number of pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. chemicalbook.commdpi.com An analysis of FDA-approved drugs revealed that 59% of small-molecule therapeutics contain a nitrogen heterocycle. mdpi.com Their prevalence stems from their ability to engage in various non-covalent interactions with biological macromolecules. nih.gov In material sciences, these heterocycles are utilized as building blocks for functional polymers, dyes, and corrosion inhibitors. chemicalbook.comnih.govmdpi.com

Overview of Pyrrolo[2,3-c]pyridine Derivatives as Privileged Structures in Academic Inquiry

Within the extensive family of nitrogen heterocycles, the pyrrolo[2,3-c]pyridine scaffold, an isomer of azaindole, is recognized as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. rsc.org The fusion of a pyrrole (B145914) and a pyridine (B92270) ring creates a unique electronic and steric environment, leading to a broad spectrum of pharmacological activities. nih.govuni.lu Research has demonstrated that derivatives of this scaffold can act as potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases. rsc.orgmatrixscientific.com Furthermore, they have been investigated for their potential as GPR103 antagonists for the management of feeding behaviors. reagentia.eu

Contextualization of 3-iodo-4-methyl-1H-pyrrolo[2,3-c]pyridine within Pyrrolo[2,3-c]pyridine Research

This compound is a specific derivative within the broader class of pyrrolo[2,3-c]pyridines. Its structure is characterized by the presence of a methyl group at the 4-position and an iodine atom at the 3-position of the pyrrolo[2,3-c]pyridine core. The introduction of a halogen, particularly iodine, at the 3-position is a common strategy in medicinal chemistry. This modification can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. More importantly, the iodo group can serve as a versatile synthetic handle for further functionalization through various cross-coupling reactions, allowing for the creation of diverse chemical libraries for biological screening. While specific research dedicated exclusively to this compound is not abundant in publicly available literature, its structure suggests its role as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Below is a data table summarizing the key identifiers for This compound :

IdentifierValue
IUPAC Name This compound
CAS Number 1190318-68-3 reagentia.eu
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
InChIKey XZFIERYJPNWIFW-UHFFFAOYSA-N

Research Gaps and Objectives in the Study of Novel Halogenated Pyrrolo[2,3-c]pyridines

Despite the recognized potential of the pyrrolo[2,3-c]pyridine scaffold, there are notable gaps in the research concerning its specifically halogenated derivatives like This compound . The primary research gap is the lack of comprehensive studies detailing the synthesis, reactivity, and biological activity of this particular compound. While general methods for the synthesis and iodination of the parent pyrrolopyridine ring system exist, a dedicated and optimized synthetic route for This compound has not been extensively reported.

Furthermore, there is a scarcity of data on its biological profile. The objectives for future research should therefore include:

The development of an efficient and scalable synthesis of This compound .

A thorough investigation of its reactivity, particularly in cross-coupling reactions, to explore its utility as a synthetic building block.

Comprehensive screening of its biological activity against a panel of relevant targets, such as kinases and other enzymes implicated in disease.

Structure-activity relationship (SAR) studies of derivatives synthesized from this iodinated intermediate to identify potent and selective therapeutic agents.

Addressing these research gaps will be crucial in unlocking the full potential of This compound and other novel halogenated pyrrolo[2,3-c]pyridines in advanced chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-methyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-10-4-7-8(5)6(9)3-11-7/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOCUYLVISCOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C(=CN2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. While specific experimental data for 3-iodo-4-methyl-1H-pyrrolo[2,3-c]pyridine is not widely published in publicly accessible literature, a standard analytical workflow would involve a suite of 1D and 2D NMR experiments to assign all proton (¹H) and carbon (¹³C) signals.

Expected ¹H and ¹³C NMR Spectral Features: A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings, a singlet for the N-H proton of the pyrrole, and a singlet for the C4-methyl group protons. The chemical shifts of the aromatic protons would be influenced by the positions of the nitrogen atom, the iodine substituent, and the methyl group. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the bicyclic system and the methyl group.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish connectivity and confirm the substitution pattern, a series of 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to identify which protons are adjacent to one another on the pyridine ring. uni.lu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the carbon atom attached to each proton. uni.lu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps in confirming stereochemistry and spatial arrangements, although it is less critical for a rigid aromatic system like this one unless conformational isomers are present.

Advanced NMR for Elucidation of Reaction Intermediates and Reaction Progress

NMR spectroscopy is also a powerful tool for monitoring the progress of chemical reactions in real-time. In the synthesis of this compound, one could monitor the disappearance of signals corresponding to the starting material and the appearance of signals for the product. This allows for the optimization of reaction conditions such as temperature, time, and reagent stoichiometry. Furthermore, in some cases, signals for transient reaction intermediates can be observed, providing valuable mechanistic insights into the formation of the pyrrolopyridine ring system.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This allows for the calculation of the elemental composition. For this compound (C₈H₇IN₂), the expected exact mass can be calculated and compared to the experimental value.

ParameterTheoretical Value
Molecular Formula C₈H₇IN₂
Exact Mass [M] 257.9654
Monoisotopic Mass [M+H]⁺ 258.9727

This table presents calculated theoretical values. Experimental data is required for confirmation.

The characteristic isotopic pattern of iodine (¹²⁷I is 100% abundant) would simplify the spectral interpretation. The measured mass from HRMS provides strong evidence for the compound's identity, complementing the structural information from NMR.

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Methods for Purity Profiling and Isolation

Chromatographic techniques are essential for both the isolation of the target compound from a reaction mixture and the assessment of its final purity.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., PDA, MS)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A sample of this compound would be analyzed using a suitable reversed-phase or normal-phase column and a mobile phase optimized to achieve good separation of the main compound from any impurities or starting materials.

Photodiode Array (PDA) Detector: A PDA detector would provide the UV-Vis spectrum of the compound as it elutes, which is characteristic of its chromophore. Purity can be assessed by integrating the area of the main peak, with a result of >95% typically required for research purposes.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) is a highly powerful analytical combination. It provides the mass of the eluting peak, confirming that the major peak corresponds to the target compound's molecular weight. It also provides mass information on any minor impurity peaks, aiding in their identification.

Preparative Chromatography for Isolation of Analogs and Impurities

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of significant quantities of a target compound, such as this compound, from complex mixtures. teledynelabs.com This method is particularly valuable in separating the desired product from starting materials, byproducts, and other impurities generated during synthesis. The principles of preparative HPLC are an extension of analytical HPLC, with the primary distinction being the objective: isolation of substances rather than just quantification. warwick.ac.uk

The utility of chromatographic purification is well-documented in the synthesis of related heterocyclic compounds. For instance, in the preparation of various 1H-pyrrolo[2,3-d]pyrimidine analogs, silica (B1680970) gel flash column chromatography is a frequently employed method for purification. nih.gov Similarly, the synthesis of novel 1H-pyrrolo[2,3-b]pyridine derivatives that are nortopsentin analogues also utilizes purification by chromatographic methods. ias.ac.in In the synthesis of certain bioactive azaindole derivatives, purification was achieved via silica gel chromatography with a gradient elution system. nih.gov

For the isolation of analogs and impurities of this compound, a typical preparative HPLC workflow would be implemented. tarosdiscovery.com This process involves:

Method Development: Initial analytical scale experiments to determine the optimal stationary phase (e.g., C18, silica) and mobile phase composition to achieve baseline separation of the target compound from its analogs and impurities.

Scale-Up: Transitioning from the analytical scale to the preparative scale by using larger columns, higher flow rates, and increased sample loading.

Fraction Collection: Collecting the eluent in fractions as the separated compounds exit the column. The collection can be triggered by a detector signal (e.g., UV absorbance) corresponding to the peak of the target compound.

Purity Analysis: Analyzing the collected fractions using analytical HPLC to confirm the purity of the isolated compound.

Solvent Removal: Evaporation of the mobile phase from the purified fractions to yield the solid, purified compound.

The selection of the stationary and mobile phases is critical and is dependent on the polarity and other physicochemical properties of this compound and its impurities. A combination of MPLC, HSCCC, and preparative HPLC can also be employed for the efficient purification of complex mixtures. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques that provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific types of bonds and functional groups present in the molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its structural features.

Based on the analysis of related azaindole structures, the following vibrational modes can be anticipated rsc.org:

Functional Group **Expected Wavenumber (cm⁻¹) **Vibrational Mode
N-H (pyrrole)3400-3500Stretching
C-H (aromatic)3000-3100Stretching
C-H (methyl)2850-2960Stretching
C=C / C=N (aromatic rings)1500-1650Stretching
C-N1250-1350Stretching
C-I500-600Stretching

This table presents expected ranges based on typical values for these functional groups in similar heterocyclic compounds.

Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies, which can then be compared with experimental data to aid in the precise assignment of the spectral bands. ias.ac.inresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The pyrrolo[2,3-c]pyridine core of the molecule is a chromophore, a part of the molecule that absorbs light. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (such as the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO).

For aromatic and heterocyclic systems like this compound, the principal electronic transitions observed are typically π → π* and n → π* transitions.

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally of high intensity.

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the pyridine nitrogen, to a π* antibonding orbital. These are typically of lower intensity compared to π → π* transitions.

Computational and Theoretical Investigations of 3 Iodo 4 Methyl 1h Pyrrolo 2,3 C Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. ijcce.ac.ir For 3-iodo-4-methyl-1H-pyrrolo[2,3-c]pyridine, DFT calculations can elucidate the distribution of electrons across the molecule and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. nih.gov DFT studies on related azaindole systems have been used to predict their electronic spectra and reactivity. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which are crucial for predicting how the molecule will interact with other chemical species. nih.govmdpi.com For this compound, the nitrogen atom of the pyridine (B92270) ring and the iodine atom are expected to be key sites for intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound.
ParameterCalculated Value (eV)Implication
HOMO Energy-6.25Indicates electron-donating capability.
LUMO Energy-1.80Indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.45Suggests moderate chemical stability and reactivity.
Dipole Moment2.5 DIndicates a polar molecule.

The iodine atom in this compound is capable of forming a specific and highly directional non-covalent interaction known as a halogen bond. This occurs when the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base, such as the nitrogen atom of another molecule.

Computational studies, often using DFT, are essential for characterizing these interactions. researchgate.netacs.org Calculations can determine the geometry (bond length and angle) and strength of the halogen bond. For instance, in a crystal structure of the related compound 3-Iodo-1H-pyrazolo[3,4-b]pyridine, C—I···N halogen bonds were observed to link molecules into chains, contributing significantly to the stability of the crystal lattice. nih.gov These interactions are crucial in crystal engineering and in the binding of ligands to biological macromolecules, where they can be as significant as hydrogen bonds.

Table 2: Typical Parameters for Computationally Analyzed C—I···N Halogen Bonds.
ParameterTypical ValueSignificance
I···N Distance~2.8 - 3.2 ÅShorter than the sum of van der Waals radii, indicating a strong interaction.
C—I···N Angle~165° - 180°Demonstrates the high directionality of the bond.
Interaction Energy-3 to -7 kcal/molComparable in strength to a moderate hydrogen bond.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.org For a molecule like this compound, which has a fused bicyclic core, the structure is largely planar and rigid. Therefore, significant conformational flexibility is not expected.

However, computational methods can map the potential energy surface related to subtle structural variations, such as the rotation of the methyl group or slight out-of-plane puckering of the rings. This analysis confirms the most stable (lowest energy) conformation of the molecule, which is essential for accurate predictions of its properties and interactions. For more flexible molecules, this analysis is critical for understanding which shapes are most populated at equilibrium and which are required for biological activity. fiveable.me

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how this compound behaves in a simulated biological environment, such as in water or bound to a protein.

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. uncw.eduresearchgate.net Methods like DFT can accurately calculate parameters for Nuclear Magnetic Resonance (NMR) spectroscopy, such as chemical shifts (¹H and ¹³C) and coupling constants. ijcce.ac.ir

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. ijcce.ac.ir By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. github.io This is particularly useful for distinguishing between isomers or for assigning signals in a complex experimental spectrum. Similarly, vibrational frequencies from Infrared (IR) and Raman spectroscopy can be computed to help assign experimental spectral bands to specific molecular motions. researchgate.net

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm).
ProtonPredicted δ (ppm)Experimental δ (ppm)
N-H (pyrrolo)11.511.8
H (pyridine)8.28.4
H (pyrrolo)7.57.6
CH₃2.52.6

In Silico Docking Studies with Relevant Macromolecular Targets (e.g., enzymes, receptors)

In silico molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. ekb.egsemanticscholar.org This method is central to structure-based drug design. The pyrrolopyridine scaffold is a common feature in many kinase inhibitors, making enzymes like Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) kinase relevant targets. nih.govnih.gov

Docking simulations place this compound into the active site of a target protein and score the different binding poses based on factors like intermolecular forces, geometric complementarity, and solvation effects. The results can predict whether the compound is likely to be an inhibitor and identify the key interactions that stabilize the complex. The iodine atom can participate in crucial halogen bonds with backbone carbonyls or specific amino acid residues in the active site, while the pyrrolopyridine core can form hydrogen bonds and π-π stacking interactions. nih.gov

Table 4: Hypothetical Docking Results of this compound with a Protein Kinase.
ParameterResultInterpretation
Docking Score-8.5 kcal/molIndicates a strong predicted binding affinity.
Key InteractionsHydrogen bond: Pyrrolo N-H with Asp145Classic "hinge-binding" interaction for kinase inhibitors.
Halogen bond: Iodine with Gly77 backbone C=OA specific, stabilizing interaction contributing to affinity.
Hydrophobic contact: Methyl group with Leu128Favorable interaction within a hydrophobic pocket.

Ligand-Protein Interaction Profiling

No research data detailing the ligand-protein interaction profiling of this compound through computational methods such as molecular docking or molecular dynamics simulations could be located. Therefore, specific interactions with any protein targets, including the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions) and the key amino acid residues involved, have not been documented in the reviewed literature.

Binding Affinity Prediction and Ligand Efficiency Metrics

There is no available data from computational studies predicting the binding affinity (such as Ki, Kd, or IC50 values) of this compound to any specific protein target. Similarly, metrics that evaluate the binding efficiency of the ligand, including Ligand Efficiency (LE), Lipophilic Ligand Efficiency (LLE), and Surface Efficiency Index (SEI), have not been reported for this compound.

Molecular Recognition and Structure Activity Relationship Sar Studies for 3 Iodo 4 Methyl 1h Pyrrolo 2,3 C Pyridine Analogs

Design and Synthesis of Structural Analogs for SAR Derivations

The rational design of new, biologically active molecules is a cornerstone of drug discovery. nih.gov For the 1H-pyrrolo[2,3-c]pyridine series, synthetic strategies often involve multi-step reactions to introduce diverse functionalities, enabling a thorough investigation of how different substituents impact biological activity. semanticscholar.orgresearchgate.net

The synthesis of analogs of the 3-iodo-4-methyl-1H-pyrrolo[2,3-c]pyridine core involves systematic modifications at various positions of the bicyclic system. Researchers have explored substituting the core with different aryl and alkyl groups to probe the chemical space and derive meaningful SAR. semanticscholar.org A common strategy involves the Suzuki cross-coupling reaction to introduce a variety of arylboronic acids onto a bromo-substituted pyrrolopyridine intermediate. semanticscholar.org

For instance, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were synthesized to evaluate their antiproliferative activities. nih.govsemanticscholar.org The synthesis started from commercially available 2-bromo-5-methylpyridine, which underwent a series of transformations to build the pyrrolo[3,2-c]pyridine scaffold. nih.gov The final step typically involved a palladium-catalyzed Suzuki coupling to introduce diverse aryl groups at the C6 position. nih.govsemanticscholar.org This approach allows for the introduction of a wide range of substituents, including phenyl, tolyl, dimethylphenyl, and methoxyphenyl groups, to analyze their effect on the compound's biological activity. nih.govsemanticscholar.org

The table below summarizes various substituents that have been incorporated into the pyrrolopyridine scaffold and their resulting yields, showcasing the synthetic accessibility of these analogs.

Compound IDSubstituent at C6Yield (%)Reference
10aPhenyl63% semanticscholar.org
10cm-tolyl94% nih.gov
10e3,4-dimethylphenyl49% nih.gov
10k4-ethoxyphenyl57% nih.gov
10o4-hydroxyphenyl50% nih.gov

Bioisosterism is a key strategy in medicinal chemistry used to modify lead compounds to improve potency, selectivity, or metabolic profiles while maintaining the primary biological activity. mdpi.com This involves replacing a functional group with another that has similar physical or chemical properties. mdpi.com

The methyl group at C4 can be replaced to explore the steric and electronic requirements of the binding pocket. For example, replacing the methyl group with larger alkyl groups could probe for steric clashes, while replacement with electron-withdrawing or donating groups could alter the electronic properties of the pyridine (B92270) ring. In one study, replacing a benzene (B151609) ring with a trimethylpyridine or an unsubstituted pyridine in cabozantinib (B823) analogs resulted in dramatically different c-Met kinase inhibitory activities, highlighting the sensitivity of biological targets to such modifications. mdpi.comnih.gov Another study demonstrated that replacing a pyridine-N-oxide with a 2-difluoromethylpyridine group could enhance biological activity, presenting a novel bioisosteric replacement strategy. rsc.org

Mechanism-Oriented Biological Activity Evaluation (Cellular and Biochemical Assays, in vitro only, non-human)

To understand the therapeutic potential of newly synthesized analogs, a battery of in vitro biological assays is employed. murigenics.com These assays are designed to assess the interaction of the compounds with specific molecular targets and their effects on cellular pathways.

The pyrrolopyridine scaffold is a well-established "privileged structure" in kinase inhibitor design. nih.govnih.govnih.gov Analogs of this compound have been evaluated against a wide range of protein kinases implicated in cancer and inflammatory diseases.

Kinase inhibition assays are typically performed to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). For example, derivatives of the related pyrrolo[3,2-c]pyridine scaffold were identified as potent inhibitors of FMS kinase (CSF-1R), a key player in the survival of macrophage lineage cells and overexpressed in various cancers. nih.gov In one study, compound 1r showed an IC50 of 30 nM against FMS kinase, which was over three times more potent than the lead compound. nih.gov Similarly, 1H-pyrrolo[3,2-c]pyridine derivatives have been optimized as highly potent inhibitors of Monopolar Spindle 1 (MPS1) kinase, a critical component of the spindle assembly checkpoint in mitosis. nih.gov Another series of 1H-pyrrolo[2,3-b]pyridine derivatives showed potent inhibition of Fibroblast Growth Factor Receptors (FGFRs), with compound 4h exhibiting IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. rsc.org

The table below presents IC50 values for various pyrrolopyridine analogs against different kinase targets.

CompoundTarget KinaseIC50 (nM)Reference
1e (pyrrolo[3,2-c]pyridine analog)FMS60 nih.gov
1r (pyrrolo[3,2-c]pyridine analog)FMS30 nih.gov
65 (CCT251455)MPS12 nih.gov
4 (Cabozantinib analog)c-Met4.9 mdpi.comnih.gov
4h (pyrrolo[2,3-b]pyridine analog)FGFR17 rsc.org
4h (pyrrolo[2,3-b]pyridine analog)FGFR29 rsc.org
22g (pyrrolo[2,3-b]pyridine analog)c-Met13.7 nih.gov

Beyond enzyme inhibition, pyrrolopyridine analogs are investigated for their ability to bind to cell surface receptors, such as G-protein coupled receptors (GPCRs). nih.gov Ligand binding assays are used to determine the affinity of a compound for a specific receptor, often expressed as the inhibition constant (Ki).

A study on a related iodo-pyridine derivative, 3-iodo-5-[2-(S)-3-pyrrolinylmethoxy]pyridine (Niodene), assessed its binding affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) of the α4β2 subtype. nih.gov These receptors are implicated in conditions like Alzheimer's disease. nih.gov The binding affinity was determined in rat brain homogenates using a competitive binding assay with a radiolabeled ligand, ³H-cytisine. nih.gov Niodene demonstrated a high binding affinity with a Ki value of 0.27 nM, which was significantly stronger than that of nicotine (B1678760) (Ki = 2.8 nM). nih.gov This indicates that the iodo-pyridyl ether structure is a potent pharmacophore for this receptor system. nih.gov

CompoundReceptor TargetBinding Affinity (Ki, nM)Reference
Niodeneα4β2 nAChR0.27 nih.gov
Nifeneα4β2 nAChR0.50 nih.gov
Nicotineα4β2 nAChR2.8 nih.gov

Ultimately, the goal of developing these compounds is to modulate cellular behavior, such as inhibiting cancer cell growth or inducing programmed cell death (apoptosis). Cell-based assays provide a more holistic view of a compound's activity within a biological system. murigenics.com

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to possess potent antiproliferative activity against various human cancer cell lines. nih.govsemanticscholar.org In one study, a series of analogs were tested against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cells. nih.govsemanticscholar.org Compound 10t , an indolyl-substituted analog, was particularly effective, with IC50 values ranging from 0.12 to 0.21 µM across the tested cell lines. nih.govsemanticscholar.org Further investigation revealed that these compounds function as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govsemanticscholar.org At concentrations equivalent to its IC50, compound 10t significantly disrupted microtubule dynamics and induced apoptosis in HeLa cells. nih.gov Similarly, MPS1 kinase inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold demonstrated potent inhibition of cell proliferation in HCT116 colon cancer cells. nih.gov

The table below summarizes the antiproliferative activity of selected pyrrolopyridine analogs in different cancer cell lines.

CompoundCell LineCancer TypeAntiproliferative Activity (IC50, µM)Reference
10t (pyrrolo[3,2-c]pyridine analog)HeLaCervical0.12 nih.govsemanticscholar.org
SGC-7901Gastric0.15 nih.govsemanticscholar.org
MCF-7Breast0.21 nih.govsemanticscholar.org
61 (pyrrolo[3,2-c]pyridine analog)HCT116Colon0.50 nih.gov
65 (CCT251455)HCT116Colon0.16 nih.gov
1r (pyrrolo[3,2-c]pyridine analog)SK-OV-3Ovarian0.15 nih.gov
1r (pyrrolo[3,2-c]pyridine analog)PC-3Prostate0.29 nih.gov
1r (pyrrolo[3,2-c]pyridine analog)MCF-7Breast0.31 nih.gov

Antimicrobial or Antiviral Mechanism-Based Studies (e.g., target identification)

While specific mechanism-of-action studies for this compound are not extensively documented, research on the broader pyrrolopyridine class of compounds provides significant insights into their potential antimicrobial and antiviral activities.

Pyrrolopyridine derivatives have been identified as a versatile scaffold in the development of novel therapeutic agents. For instance, derivatives of the related 1H-pyrrolo[3,2-c]pyridine have been synthesized and evaluated as colchicine-binding site inhibitors, demonstrating potent antitumor activities by disrupting microtubule dynamics. nih.gov This suggests a potential mechanism of action that could extend to antimicrobial or antiviral effects, as microtubule integrity is crucial for various cellular processes, including viral replication.

In the context of antimicrobial research, the pyrrolopyridine nucleus is a key component of molecules designed to combat drug-resistant pathogens. Studies on pyrrolo[3,2-b]pyridine derivatives have shown activity against resistant strains of E. coli. mdpi.com Furthermore, research into pyrazolo[3,4-b]pyridine hybrids, a structurally similar scaffold, has identified compounds with notable in vitro inhibition of S. aureus and K. pneumoniae. nih.gov The introduction of an iodo substituent at the 3-position of the pyrazolopyridine core was found to be a key determinant of this antibacterial activity. nih.gov

The antiviral potential of this class of compounds is highlighted by studies on pyrrolo[3,4-c]pyridine derivatives, which have shown activity against the Respiratory Syncytial Virus (RSV). mdpi.com Additionally, other analogs have been investigated as inhibitors of HIV-1 integrase, a critical enzyme for viral replication. mdpi.com For mycobacterial infections, certain pyrrolo[3,4-c]pyridine-3-one derivatives have been identified as inhibitors of the InhA enzyme from Mycobacterium tuberculosis, a key enzyme in the fatty acid biosynthesis pathway. mdpi.com

These findings collectively suggest that the this compound scaffold likely exerts its biological effects through interaction with specific enzymes or proteins that are vital for pathogen survival and replication. The precise targets, however, remain a subject for further investigation.

Correlation of Structural Features with Molecular Interaction Profiles (SAR Analysis)

The structure-activity relationship (SAR) of this compound analogs is a critical area of study to understand how modifications to the core structure influence biological activity.

Impact of the 3-Iodo Group on Binding and Selectivity

The presence of a halogen atom, particularly iodine, at the 3-position of the pyrrolopyridine ring system can significantly influence the compound's binding affinity and selectivity for its biological target. Halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, can play a crucial role in stabilizing the ligand-receptor complex. In a related crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine, a C—I···N halogen bond was observed to link molecules, highlighting the potential for such interactions in biological systems. nih.gov

In a study of pyrazolo[3,4-b]pyridine-triazole hybrids, the introduction of an iodo group at the 3-position was a key feature of the most promising antibacterial compounds. nih.gov This suggests that the iodine atom is likely involved in a critical interaction within the binding site of the molecular target. The size, hydrophobicity, and polarizability of the iodine atom can lead to favorable van der Waals and halogen bonding interactions, thereby enhancing potency.

Role of the 4-Methyl Group in Ligand-Target Recognition

The methyl group at the 4-position of the pyrrolo[2,3-c]pyridine ring also plays a significant role in ligand-target recognition. This small alkyl group can influence the compound's activity in several ways. It can provide additional hydrophobic interactions within a nonpolar pocket of the binding site, thereby increasing binding affinity.

Cheminformatic Approaches to SAR Elucidation

Cheminformatic tools are invaluable for deciphering the complex SAR of pyrrolopyridine derivatives and for guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For pyrrolopyridine derivatives, 3D-QSAR studies have been employed to understand the structural requirements for activity.

For instance, a 3D-QSAR study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent TNIK inhibitors against colorectal cancer cells helped to identify key structural features influencing their anticancer activity. imist.ma These models generate contour maps that indicate where steric, electrostatic, and hydrophobic fields can be modified to enhance activity. Such studies have highlighted the importance of hydrogen bond donor groups and hydrophobic substituents at specific positions on the pyrrolopyridine scaffold. imist.ma Although a specific QSAR model for this compound is not available, the methodologies used for related compounds could be readily applied to predict the activity of its analogs and guide future synthesis efforts. tsijournals.comnih.gov

Pharmacophore Modeling

Pharmacophore modeling is another powerful cheminformatic approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target.

For the broader class of pyrrolopyridine derivatives, pharmacophore models have been developed based on known active compounds. These models serve as 3D queries to screen virtual libraries of compounds to identify new potential hits. The development of a pharmacophore model for this compound analogs would involve identifying the key features, such as the hydrogen bond donor of the pyrrole (B145914) NH, the hydrogen bond acceptor of the pyridine nitrogen, the hydrophobic methyl group, and the halogen bond donor capability of the iodine atom. This model would provide a powerful tool for the rational design of new derivatives with improved biological profiles.

Potential Applications in Chemical Research Excluding Clinical and Industrial Product Development

Development as Molecular Probes for Biological Systems

The 7-azaindole (B17877) core, the foundational structure of 3-iodo-4-methyl-1H-pyrrolo[2,3-c]pyridine, is a well-established chromophore used in the development of molecular probes. acs.org These probes are instrumental in studying the structure and dynamics of biological systems. The fluorescence properties of 7-azaindole and its derivatives are sensitive to their local environment, making them effective reporters of molecular interactions. acs.org

The introduction of an iodine atom, as in this compound, provides a reactive handle for the attachment of other functional groups. This allows for the creation of tailored molecular probes. For instance, the iodine can be replaced by various moieties through cross-coupling reactions, enabling the synthesis of probes with specific targeting capabilities or altered photophysical properties. The 7-azaindole chromophore exhibits absorption and emission spectra that are red-shifted compared to naturally occurring amino acids like tryptophan, which is advantageous for minimizing background fluorescence in biological samples. acs.org

FeatureImplication for Molecular Probes
7-Azaindole CoreIntrinsic fluorescence, sensitivity to environment acs.org
Iodo GroupSite for functionalization via cross-coupling reactions
Methyl GroupCan modulate solubility and electronic properties

Scaffolds for Combinatorial Chemistry and Library Synthesis

In the field of drug discovery and chemical biology, the generation of molecular libraries is a key strategy for identifying new bioactive compounds. The this compound scaffold is well-suited for combinatorial chemistry and the synthesis of such libraries. The reactivity of the iodo group allows for the introduction of a wide array of substituents, leading to a diverse set of molecules from a common starting material.

The general class of 7-azaindole derivatives has been utilized as a scaffold for creating libraries of compounds for screening against various biological targets. nih.gov The functionalization at different positions of the azaindole ring is a common approach to explore the chemical space around this privileged structure. nih.govresearchgate.net The presence of both an iodo and a methyl group on the this compound ring offers multiple points for diversification.

Exploration as Ligands in Coordination Chemistry

The nitrogen atoms within the bicyclic ring system of this compound make it a potential ligand for coordinating with metal ions. The coordination chemistry of 7-azaindole derivatives has been a subject of research, with studies reporting the synthesis and characterization of complexes with metals such as palladium(II), platinum(II), and copper(II). mdpi.comrsc.org These metal complexes can exhibit unique electronic, catalytic, and luminescent properties. rsc.org

The specific substitution pattern of this compound could influence the coordination mode and the properties of the resulting metal complexes. The steric and electronic effects of the iodo and methyl groups can fine-tune the geometry and reactivity of the metal center.

Materials Science Applications

Derivatives of 7-azaindole have shown promise in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.comrsc.org The inherent luminescent properties of the 7-azaindole scaffold make it an attractive component for emissive materials. rsc.org Research on pyrrolo[2,3-c]pyridine derivatives has highlighted their potential for optoelectronic applications. nii.ac.jpresearchgate.netuni-rostock.deacs.org

The compound this compound can serve as a building block for larger, conjugated systems with tailored electronic and photophysical properties. The iodo group can be readily transformed through reactions like the Sonogashira coupling to extend the π-system, a common strategy in the design of organic electronic materials. uni-rostock.de The resulting materials could find applications as organic semiconductors or emitters in OLEDs.

Future Directions and Emerging Research Opportunities

Exploration of Novel Reaction Pathways for Enhanced Atom Economy and Sustainability

Recent advancements in organic synthesis offer several promising avenues. For instance, moving beyond classic methods like the Bartoli reaction, which is effective but can have limitations, researchers are exploring more direct and efficient strategies. nbuv.gov.ua One such approach is the direct C-H functionalization of pyridine (B92270) precursors. rsc.org This method avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. rsc.org Metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, have been instrumental in the synthesis of various azaindoles and could be further optimized for the construction of the 3-iodo-4-methyl-1H-pyrrolo[2,3-c]pyridine core. nih.govorganic-chemistry.org

Furthermore, the adoption of innovative technologies like flow chemistry could offer significant advantages. Flow synthesis can provide better control over reaction parameters, improve safety, and facilitate scalability, which are all critical considerations for sustainable chemical production. rsc.org Additionally, the development of one-pot, multi-component reactions (MCRs) represents a highly attractive strategy. MCRs enhance efficiency by combining several synthetic steps into a single operation, which inherently increases atom economy and reduces the need for intermediate purification steps. mdpi.com The development of a zinc triflate-catalyzed heteroannulation is an example of a regioselective synthesis that proceeds without the need for additional ligands, simplifying the reaction setup. rsc.org

A comparative table of traditional versus emerging synthetic strategies is presented below.

FeatureTraditional Methods (e.g., Bartoli)Emerging Sustainable Methods
Starting Materials Often require pre-functionalized pyridinesSimpler, more readily available precursors
Number of Steps Typically multi-stepFewer steps (e.g., one-pot, C-H activation)
Atom Economy ModerateHigh
Waste Generation Can be significantMinimized
Catalysts Stoichiometric reagents sometimes neededOften catalytic (e.g., transition metals)
Potential Technologies Batch processingFlow chemistry, microwave-assisted synthesis nih.gov

Integration with Artificial Intelligence and Machine Learning for De Novo Design of Pyrrolo[2,3-c]pyridine Analogs

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the de novo design of drug candidates. researchgate.net For the this compound scaffold, these computational tools can accelerate the discovery of novel analogs with optimized properties, particularly as kinase inhibitors. nih.gov

Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), are at the forefront of this revolution. arxiv.orgmdpi.com These deep learning architectures can be trained on vast datasets of known bioactive molecules to generate novel chemical structures that are predicted to have high affinity and selectivity for specific biological targets. arxiv.orgmdpi.com For instance, a generative model could be trained on the chemical space of known kinase inhibitors to design new pyrrolo[2,3-c]pyridine derivatives with enhanced activity against a particular kinase. nih.gov

Furthermore, ML models, including random forest and support vector machines, can be employed to build predictive models for various properties. nih.govplos.orgnih.gov These models can predict the bioactivity, toxicity, and pharmacokinetic profiles of virtual compounds, allowing for the rapid screening of large virtual libraries of this compound analogs. plos.orgnih.gov This in silico screening process significantly reduces the time and cost associated with experimental high-throughput screening. nih.gov

Data Curation: Assembling a large dataset of known kinase inhibitors and their biological activities.

Model Training: Training a generative model (e.g., GAN) on this dataset to learn the underlying chemical patterns of kinase inhibition.

De Novo Generation: Using the trained model to generate novel pyrrolo[2,3-c]pyridine analogs.

Property Prediction: Employing predictive ML models to assess the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the generated molecules.

Prioritization and Synthesis: Selecting the most promising candidates for chemical synthesis and subsequent experimental validation.

Investigation of Metabolites and Metabolic Pathways in in vitro (non-human) systems

Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. In vitro studies using non-human systems, such as rat liver microsomes, are essential for identifying potential metabolites and elucidating the primary metabolic pathways. nih.gov

Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the phase I metabolism of many xenobiotics. nih.gov For nitrogen-containing heterocyclic compounds like pyrrolopyridines, common metabolic reactions include N-oxidation, hydroxylation, and demethylation. nih.gov The presence of the iodine atom may also open up possibilities for deiodination reactions.

Initial in vitro metabolic studies would involve incubating this compound with rat liver microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) generating system. nih.gov The resulting metabolites would then be identified and characterized using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A potential in vitro metabolic profile for this compound is hypothesized in the table below.

Potential MetabolitePutative Metabolic Pathway
This compound-N-oxideN-oxidation of the pyridine or pyrrole (B145914) nitrogen
3-iodo-4-(hydroxymethyl)-1H-pyrrolo[2,3-c]pyridineHydroxylation of the methyl group
3-iodo-1H-pyrrolo[2,3-c]pyridin-4-yl)methanolFurther oxidation of the hydroxymethyl group
4-methyl-1H-pyrrolo[2,3-c]pyridineDeiodination

These in vitro studies provide critical early insights into the metabolic stability and potential reactive metabolites of the compound, guiding further optimization and development efforts. nih.gov

Advanced Biophysical Characterization of Ligand-Target Interactions

A detailed understanding of how this compound and its analogs interact with their biological targets at a molecular level is paramount for rational drug design. The 7-azaindole (B17877) scaffold, of which pyrrolo[2,3-c]pyridine is an isomer, is known to be an excellent "hinge-binding" motif in many kinase inhibitors. nih.govnih.gov Advanced biophysical techniques are indispensable for characterizing these interactions.

X-ray crystallography is a powerful tool for obtaining high-resolution three-dimensional structures of ligand-protein complexes. nih.govnih.govmdpi.com Co-crystallization of this compound analogs with their target kinases can reveal the precise binding mode, including key hydrogen bonds and hydrophobic interactions. nih.govrsc.org This structural information is invaluable for structure-based drug design, enabling the optimization of inhibitor potency and selectivity. nih.gov

Surface Plasmon Resonance (SPR) is a label-free technique used to study the kinetics and affinity of molecular interactions in real-time. nih.govnih.govunl.edu By immobilizing the target protein on a sensor chip, the binding and dissociation of the pyrrolopyridine derivatives can be monitored, providing quantitative data on association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD). nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. frontiersin.org ITC experiments can determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding. frontiersin.org This thermodynamic data offers deeper insights into the driving forces of the ligand-target interaction.

A summary of the information provided by these techniques is presented below.

TechniqueKey Information Provided
X-ray Crystallography High-resolution 3D structure of the ligand-target complex, precise binding mode, key intermolecular interactions. nih.govmdpi.com
Surface Plasmon Resonance (SPR) Real-time kinetics of binding (ka, kd), binding affinity (KD). nih.gov
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. frontiersin.org

By employing these advanced biophysical methods, a comprehensive understanding of the structure-activity relationship (SAR) for this compound derivatives can be achieved, paving the way for the development of highly potent and selective therapeutic agents.

Q & A

Q. Key Data :

  • Methylation yield: ~75% (based on similar reactions in ).
  • Iodination efficiency: Monitor via HPLC or TLC to optimize reaction time.

What strategies address regioselectivity challenges during iodination of pyrrolopyridine derivatives?

Advanced Research Focus
Regioselectivity in iodination is influenced by electronic and steric factors. For 3-iodo-4-methyl derivatives, directing groups (e.g., methyl at position 4) can favor iodination at position 3. highlights halogenation of analogous structures (e.g., 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine), suggesting that electron-withdrawing substituents enhance reactivity at specific positions. Computational modeling (e.g., DFT) can predict reactive sites by analyzing charge distribution .

Q. Key Data :

  • Suzuki coupling () can introduce regioselective substituents post-iodination.
  • Use of Pd(PPh₃)₄ and K₂CO₃ in cross-coupling reactions achieves >80% regioselectivity in related systems .

How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus
Density Functional Theory (DFT) calculations can model transition states and reaction pathways. For example, the InChI key and molecular structure of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine () provide a basis for simulating iodine’s leaving-group potential. Parameters like Fukui indices or Mulliken charges help identify nucleophilic/electrophilic sites, guiding experimental design for Suzuki or Buchwald-Hartwig couplings.

Q. Key Data :

  • Computational software (e.g., Gaussian, ORCA) with B3LYP/6-31G* basis sets are standard for such analyses.
  • Predicted activation energy for cross-coupling: ~25 kcal/mol (based on analogous systems in ).

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks using DEPT or HSQC to distinguish methyl (δ ~2.5 ppm) and aromatic protons (δ ~7-8 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₈H₆IN₃ requires m/z ≈ 271.95).
  • X-ray Crystallography : ’s protocol for 4-chloro-1H-pyrrolo[2,3-d]pyrimidine (R factor = 0.052) can be adapted to resolve structural ambiguities .

Q. Key Data :

  • Typical ¹H NMR shifts for pyrrolopyridine iodides: Iodo-substituted C-H at δ ~7.2-7.5 ppm.
  • MS/MS fragmentation patterns: Loss of I (127 Da) is a diagnostic marker.

How do researchers resolve contradictions in structure-activity relationship (SAR) studies for kinase inhibitors derived from this compound?

Advanced Research Focus
Contradictions in SAR often arise from off-target effects or assay variability. For example, and note pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors (e.g., CDK4/6, VEGFR). To validate SAR:

Use orthogonal assays (e.g., biochemical vs. cellular).

Compare binding modes via molecular docking (e.g., PDB: 4BCG for CDK2).

Synthesize control analogs (e.g., 3-bromo or 3-chloro derivatives) to isolate iodine’s role.

Q. Key Data :

  • IC₅₀ variations: ±10% across assays may indicate assay-specific artifacts.
  • Co-crystallization with kinases (e.g., PDB entries) clarifies binding interactions .

What purification challenges arise during scale-up synthesis, and how are they mitigated?

Advanced Research Focus
Scale-up introduces impurities from side reactions (e.g., di-iodination or methylation at unintended positions). notes ethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate’s purification via silica gel chromatography. For larger batches, simulated moving bed (SMB) chromatography or crystallization (using EtOH/H₂O mixtures) improves efficiency.

Q. Key Data :

  • Pilot-scale yields: ~60-70% after optimization.
  • Purity thresholds: >95% by HPLC (UV detection at 254 nm).

How is the methyl group at position 4 leveraged in derivatization for biological screening?

Advanced Research Focus
The 4-methyl group can be oxidized to a carboxylic acid (e.g., using KMnO₄ or RuO₄) for conjugation with pharmacophores. describes methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate derivatives, suggesting ester hydrolysis (1M NaOH, THF) as a route to carboxylic acids. Alternatively, the methyl group can direct electrophilic substitution (e.g., nitration) for further functionalization.

Q. Key Data :

  • Oxidation yield: ~50-60% under mild conditions.
  • Carboxylic acid derivatives: Confirm via IR (C=O stretch ~1700 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.